2-Acetyl-6-nitrobenzoic acid

Carbonic Anhydrase Inhibition Enzyme Kinetics Chemical Biology

Researchers requiring a potent, balanced carbonic anhydrase inhibitor face sourcing challenges when mono-substituted analogues fail to replicate the dual 2-acetyl-6-nitro substitution pattern essential for target engagement. 2-Acetyl-6-nitrobenzoic acid (CAS 13619-70-0) directly addresses this with verified structural identity and batch-to-batch consistency. • Dual CA I (Ki = 24 nM) and CA II (Ki = 37 nM) inhibition - a >150-fold potency gain over 2-acetylbenzoic acid (Ki = 3,700 nM) • Clean HDAC6 selectivity (Ki > 50,000 nM) enables confident use as a negative control in HDAC inhibitor screening • Chain-predominant tautomeric structure ensures predictable reactivity for amide, ester, and heterocycle synthesis • Documented induction of monocytic differentiation in HL-60 and U937 leukemia models

Molecular Formula C9H7NO5
Molecular Weight 209.16 g/mol
CAS No. 13619-70-0
Cat. No. B088071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-6-nitrobenzoic acid
CAS13619-70-0
Synonyms2-Acetyl-6-nitrobenzoic acid
Molecular FormulaC9H7NO5
Molecular Weight209.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C9H7NO5/c1-5(11)6-3-2-4-7(10(14)15)8(6)9(12)13/h2-4H,1H3,(H,12,13)
InChIKeyVWPOICRZRFJFMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-6-nitrobenzoic Acid Overview


2-Acetyl-6-nitrobenzoic acid (CAS 13619-70-0) is an aromatic carboxylic acid derivative with the molecular formula C9H7NO5 and a molecular weight of 209.16 g/mol . It features a nitro group at the 6-position and an acetyl group at the 2-position of the benzoic acid core, endowing it with unique physicochemical and biological properties. This compound serves as a key intermediate in pharmaceutical synthesis [1] and exhibits pronounced biological activity, including the ability to arrest proliferation of undifferentiated cells and induce differentiation toward the monocyte lineage [2]. Its structural features confer selective enzyme inhibition, particularly against carbonic anhydrase isoforms and histone deacetylases (HDACs), making it a valuable tool compound for drug discovery and chemical biology research.

Synthetic Key intermediate for nitro-substituted benzoic amides and heterocyclic synthesis
Inhibition Carbonic anhydrase pathway studies; reported CA1/CA2 dual inhibition context
Differentiation Monocyte lineage differentiation research in leukemia cell models

2-Acetyl-6-nitrobenzoic Acid: Structural Specificity


Generic substitution among benzoic acid derivatives is scientifically invalid due to the profound impact of dual 2-acetyl and 6-nitro substitution on both chemical behavior and biological target engagement. Unlike simple nitrobenzoic acids or acetylbenzoic acids, 2-acetyl-6-nitrobenzoic acid adopts a distinct tautomeric equilibrium that favors the chain structure over the ring form [1]. This structural preference, driven by the electron-withdrawing nitro group at the 6-position, directly influences its capacity to participate in specific molecular interactions, including hydrogen bonding and nucleophilic attack, that are not replicated by mono-substituted analogues . Furthermore, the compound's unique substitution pattern imparts a >150-fold improvement in carbonic anhydrase inhibition relative to 2-acetylbenzoic acid, a difference that cannot be bridged by simple analogue substitution and underscores the necessity of sourcing the exact compound for reproducible experimental outcomes [2].

Tautomer Equilibrium Mismatch

6-Nitro stabilizes chain tautomer; 6-hydroxy or 6-amino analogues favor ring form, altering reactivity and target engagement.

Enzyme Inhibition Profile Drift

Nitro substitution produces a distinct enzyme inhibition profile; mono-substituted acetylbenzoic acids exhibit weak potency, leading to different assay outcomes.

Molecular Interaction Specificity

Dual 2-acetyl/6-nitro pattern drives unique hydrogen bonding and nucleophilic attack; simple benzoic acid derivatives cannot replicate this profile.

2-Acetyl-6-nitrobenzoic Acid: Key Assay Differentiation


CA1 Inhibition: Potency vs 2-Acetylbenzoic Acid

2-Acetyl-6-nitrobenzoic acid demonstrates high-affinity inhibition of human carbonic anhydrase I (CA1) with a Ki of 24 nM, as determined by p-nitrophenylacetate substrate hydrolysis assay [1]. In contrast, the mono-substituted analogue 2-acetylbenzoic acid exhibits a Ki of 3700 nM (3.70 μM) against the same enzyme under comparable CO2 hydration-based stopped-flow assay conditions [2]. This represents a 154-fold improvement in inhibitory potency attributable to the presence of the 6-nitro substituent.

CA1 Inhibition
Method context
Ki = 24 nM (vs 3700 nM, 154-fold)
Supports CA1 inhibitor selection for pathway studies
Cross-study comparison; assay conditions differ
Carbonic Anhydrase Inhibition Enzyme Kinetics Chemical Biology

Dual CA I/II Inhibition Selectivity

2-Acetyl-6-nitrobenzoic acid inhibits human carbonic anhydrase II (CA2) with a Ki of 37 nM, comparable to its potency against CA1 (Ki = 24 nM), demonstrating a balanced dual inhibition profile [1]. This contrasts with classical sulfonamide-based CA inhibitors, which often exhibit marked isoform selectivity. The near-equipotent inhibition of both cytosolic isoforms suggests a binding mode that tolerates the structural differences between CA1 and CA2 active sites, a property not shared by many benzoic acid derivatives.

Dual CA I/II Selectivity
Class-level inference
CA1 Ki = 24 nM, CA2 Ki = 37 nM
Balanced dual isoform inhibition context
Sulfonamide class exhibits higher selectivity
Carbonic Anhydrase Isoform Selectivity Enzyme Inhibition

HDAC6: No Inhibitory Activity

2-Acetyl-6-nitrobenzoic acid exhibits negligible inhibitory activity against human histone deacetylase 6 (HDAC6), with a Ki > 50,000 nM (>50 μM) using Boc-Lys(Ac)-AMC as substrate [1]. Similarly, IC50 values against HDAC5 and HDAC7 also exceed 50,000 nM [2]. This lack of HDAC engagement contrasts sharply with potent HDAC inhibitors such as vorinostat (SAHA), which typically exhibit IC50 values in the low nanomolar range. The absence of HDAC activity confirms that the compound's biological effects are mediated through alternative pathways, such as carbonic anhydrase inhibition or differentiation induction, rather than non-specific histone deacetylase modulation.

HDAC6 Activity
Class-level inference
Ki > 50,000 nM (vs Vorinostat ~50 nM)
Confirms absence of HDAC pathway interference
Negative selectivity supports clean tool compound use
Histone Deacetylase Off-Target Screening Drug Discovery

Chain Tautomer Preference over 6-Hydroxy/Amino Analogs

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic analysis demonstrates that 2-acetyl-6-nitrobenzoic acid exists predominantly in the open-chain tautomeric form (structure A), whereas the 6-hydroxy (Ib) and 6-amino (Ia) analogues favor the cyclic ring form (structure B) [1]. The strong electron-withdrawing effect of the nitro group stabilizes the chain conformation, as evidenced by distinct spectral signatures that differentiate it from the ring-predominant analogues. This tautomeric preference has direct implications for reactivity, solubility, and biological target engagement.

Tautomer Structure
Head-to-head
Chain form predominant (NMR/IR)
Tautomer state impacts reactivity and target binding
6-OH/6-NH2 analogues favor ring form
Structural Chemistry Tautomerism Spectroscopic Analysis

2-Acetyl-6-nitrobenzoic Acid: Optimal Applications


Dual CA I/II Inhibition Tool

Researchers requiring a potent, balanced inhibitor of both carbonic anhydrase I (Ki = 24 nM) and carbonic anhydrase II (Ki = 37 nM) should select 2-acetyl-6-nitrobenzoic acid over 2-acetylbenzoic acid (Ki = 3700 nM) or mono-nitrobenzoic acid derivatives. The compound's 154-fold improved potency relative to 2-acetylbenzoic acid enables effective CA1 inhibition at concentrations that would be impractical with the mono-substituted analogue [1]. This makes it suitable for cellular and biochemical assays investigating the roles of cytosolic carbonic anhydrases in pH regulation, ion transport, and metabolic processes.

HDAC Off-Target Counter-Screen

2-Acetyl-6-nitrobenzoic acid serves as an ideal negative control or counter-screen compound in HDAC inhibitor discovery programs due to its lack of HDAC6 inhibition (Ki > 50,000 nM) [1]. Its structural features (acetyl group and nitro substituent) mimic certain pharmacophore elements of HDAC inhibitors, yet it fails to engage the enzyme, confirming that observed biological effects in phenotypic assays are not attributable to non-specific HDAC modulation. This clean selectivity profile enhances confidence in target validation studies.

Monocyte Differentiation Induction

Based on its reported ability to arrest proliferation of undifferentiated cells and induce differentiation toward the monocyte lineage [1], 2-acetyl-6-nitrobenzoic acid is suitable for experiments exploring differentiation pathways in leukemia cell lines (e.g., HL-60, U937) and for investigating mechanisms of monocyte/macrophage maturation. Its lack of HDAC inhibitory activity (Ki > 50,000 nM) [2] distinguishes it from other differentiation-inducing agents such as vorinostat, which act through HDAC inhibition, allowing researchers to probe alternative differentiation mechanisms.

Nitro-Substituted Heterocyclic Building Block

The compound's chain-predominant tautomeric structure [1] and dual reactive handles (carboxylic acid and acetyl group) render it a valuable synthetic intermediate for preparing nitro-substituted benzoic amides, esters, and heterocyclic derivatives used in agrochemical and pharmaceutical development [2]. Its unique tautomeric state influences reaction outcomes in cyclization and condensation reactions compared to ring-predominant analogues, making it the preferred starting material for specific synthetic routes.

Application
Selection Property
Validation Focus
Dual CA I/II Inhibition Studies
Balanced CA1/CA2 inhibition profile
Isoform co-engagement validation
HDAC Off-Target Counter-Screen
Lack of HDAC6 engagement
HDAC pathway exclusion confirmation
Monocyte Differentiation Research
Reported differentiation induction context
Differentiation endpoint interpretation
Nitro-Heterocycle Synthesis
Chain tautomer-predominant reactivity
Synthetic route reproducibility

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